4-叠氮基四氢-2H-硫杂环己烷

描述

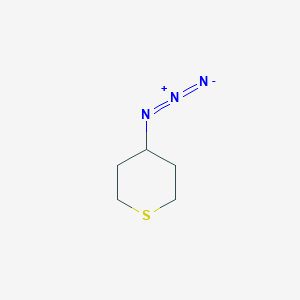

4-azidotetrahydro-2H-thiopyran is a chemical compound . It is a derivative of thiopyran, a heterocyclic compound with the chemical formula C5H6S . Thiopyrans have two isomers, 2H-thiopyran and 4H-thiopyran, which differ by the location of double bonds .

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis

The structure of a related compound, 2a, was unambiguously established based on the NMR spectra . In the 1H NMR spectrum of compound 2a, the proton signal at position 4 of dihydrothiopyran appears as a doublet at 4.46 ppm (J = 5.9 Hz), the spectrum also contains a doublet corresponding to the proton at the C-7а atom at 5.23 ppm .Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . They are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Physical And Chemical Properties Analysis

Thiopyran, the parent compound of 4-azidotetrahydro-2H-thiopyran, has a molar mass of 98.16 g·mol−1 and a density of 1.1446g/cm3 . Its boiling point is 241.5 °C .科学研究应用

Antimicrobial Activity

4-Azidotetrahydro-2H-thiopyran: has been investigated for its potential in combating microbial infections. Researchers have synthesized derivatives of this compound and tested them against various strains of Candida spp. , which are common fungal pathogens. Some derivatives have shown very strong activity, suggesting that 4-AZIDOTHIANE could be a valuable addition to the arsenal of antimicrobial agents .

Anticonvulsant Properties

The compound has also been explored for its anticonvulsant effects. In studies, certain derivatives of 4-AZIDOTHIANE demonstrated statistically significant anticonvulsant activity in models such as pentylenetetrazole-induced seizures. This indicates a potential use for this compound in the development of new antiepileptic drugs .

Synthesis of Heterocyclic Compounds

4-Azidotetrahydro-2H-thiopyran serves as a key intermediate in the synthesis of various heterocyclic compounds. These heterocycles are structurally significant in many natural products and can be strategic intermediates in the construction of complex molecules .

Drug Resistance Solutions

With the increasing problem of drug-resistant microorganisms, there’s a pressing need for innovative drugs with different mechanisms of action. 4-AZIDOTHIANE-based compounds offer a promising avenue for developing new drugs that can tackle resistant strains of bacteria and fungi .

Quantum Chemical Calculations

The interaction and binding energies of 4-AZIDOTHIANE derivatives with other molecules, such as cyclodextrin, have been studied using quantum chemical calculations. This application is crucial in understanding the molecular interactions and designing drugs with better efficacy .

Valence Isomerism Studies

The compound is also used in studies related to valence isomerism, which is a type of chemical reaction where one structural isomer of a compound transforms into another. Understanding this process is important for the synthesis of stable heterocyclic compounds .

安全和危害

未来方向

属性

IUPAC Name |

4-azidothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFXAOGZXDWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-azidotetrahydro-2H-thiopyran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

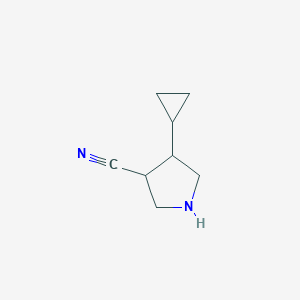

![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)

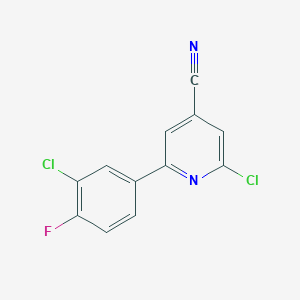

![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)

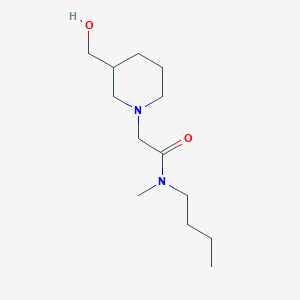

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)